![molecular formula C20H14N4 B14472011 4-(Benzimidazo[1,2-c]quinazolin-6-yl)aniline CAS No. 65891-42-1](/img/structure/B14472011.png)
4-(Benzimidazo[1,2-c]quinazolin-6-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Benzimidazo[1,2-c]quinazolin-6-yl)aniline: is a complex heterocyclic compound that combines the structural features of benzimidazole and quinazoline. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science. The fusion of benzimidazole and quinazoline frameworks imparts unique properties to the molecule, making it a valuable target for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzimidazo[1,2-c]quinazolin-6-yl)aniline typically involves the cyclocondensation of 2-(1H-benzimidazol-2-yl)aniline with appropriate reagents. One common method includes the reaction of 2-(1H-benzimidazol-2-yl)aniline with carbon disulfide in the presence of potassium t-butoxide in boiling dimethylformamide (DMF), yielding benzimidazo[1,2-c]quinazolin-6(5H)-thiones . These thione derivatives are then treated with hydrazine hydrate in ethanol to form hydrazine derivatives, which are subsequently cyclized to the target compound upon heating with orthoesters in ethanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is crucial to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 4-(Benzimidazo[1,2-c]quinazolin-6-yl)aniline undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, such as N-arylation, using copper catalysts.
Common Reagents and Conditions:
Oxidation: Molecular iodine, mild oxidizing agents.
Reduction: Hydrazine hydrate, ethanol.
Substitution: Copper catalysts, diaryliodonium salts, DMF.
Major Products:
Oxidation: Benzimidazo[1,2-c]quinazoline derivatives.
Reduction: Hydrazine derivatives.
Substitution: N-arylated benzimidazo[1,2-c]quinazoline derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of various heterocyclic compounds with potential biological activities. It serves as a precursor for the development of new materials with unique electronic and optical properties .
Biology and Medicine: 4-(Benzimidazo[1,2-c]quinazolin-6-yl)aniline exhibits promising biological activities, including antimicrobial, anticancer, antiviral, anti-inflammatory, and anticonvulsant properties . It is being investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: The compound is used in the development of new materials for electronic and optoelectronic applications. Its unique structural features make it suitable for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other advanced materials .
Mechanism of Action
The mechanism of action of 4-(Benzimidazo[1,2-c]quinazolin-6-yl)aniline involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to bind to and modulate the activity of various enzymes, receptors, and proteins. For example, it may inhibit the activity of certain kinases, leading to the suppression of cancer cell proliferation . The compound’s anti-inflammatory effects are likely due to its ability to inhibit the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
Benzimidazo[1,2-c]quinazoline: Shares the core structure but lacks the aniline group.
Imidazo[1,2-c]quinazoline: Similar structure with an imidazole ring instead of benzimidazole.
Quinazoline derivatives: Various derivatives with different substituents on the quinazoline ring.
Uniqueness: 4-(Benzimidazo[1,2-c]quinazolin-6-yl)aniline is unique due to the presence of both benzimidazole and quinazoline frameworks, along with an aniline group. This combination imparts distinct electronic and steric properties, enhancing its biological activities and making it a valuable compound for research and development .
Properties
CAS No. |
65891-42-1 |
|---|---|
Molecular Formula |
C20H14N4 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
4-(benzimidazolo[1,2-c]quinazolin-6-yl)aniline |
InChI |
InChI=1S/C20H14N4/c21-14-11-9-13(10-12-14)19-22-16-6-2-1-5-15(16)20-23-17-7-3-4-8-18(17)24(19)20/h1-12H,21H2 |
InChI Key |
ZFIKECOWXNTXBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N3C(=N2)C5=CC=C(C=C5)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


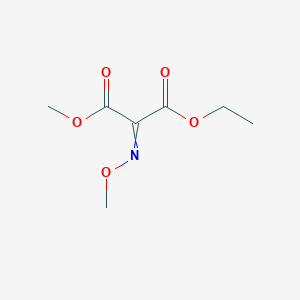
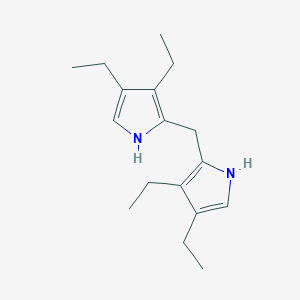
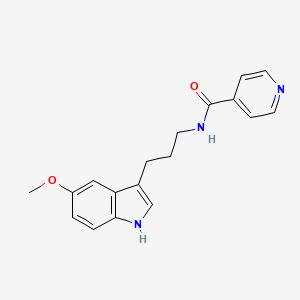

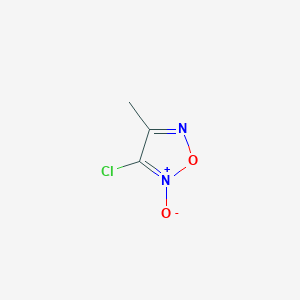
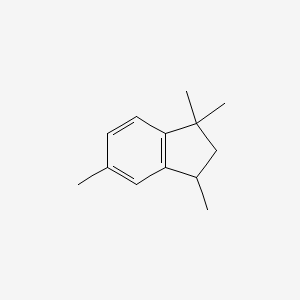
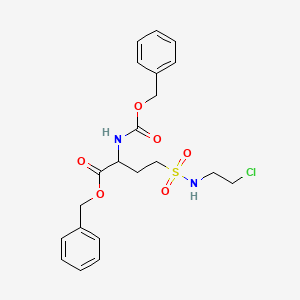
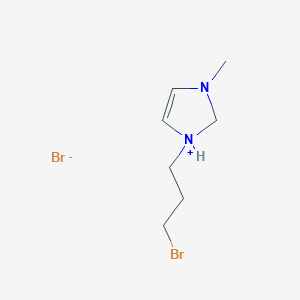


![4,4'-[Propane-1,3-diylbis(oxy)]di(pent-3-en-2-one)](/img/structure/B14471992.png)
![Disodium 8-(phenylamino)-5-[[4-(phenylazo)-6-sulphonato-1-naphthyl]azo]naphthalene-1-sulphonate](/img/structure/B14471996.png)

![2,2'-[(6-Chloro-1,3,5-triazine-2,4-diyl)bis(oxy)]bis(4,6-dimethoxy-1,3,5-triazine)](/img/structure/B14472023.png)
